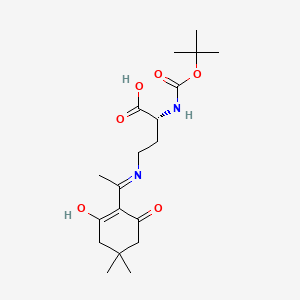
Boc-D-dab(dde)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-D-dab(dde)-OH, also known as tert-butoxycarbonyl-D-diaminobutyric acid (N-(1,1-dimethylethoxy)carbonyl)-D-diaminobutyric acid, is a derivative of the amino acid diaminobutyric acid. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The compound has a molecular formula of C17H26N2O5 and a molecular weight of 338.39 g/mol .
Métodos De Preparación
The synthesis of Boc-D-dab(dde)-OH typically involves the protection of the amino groups of diaminobutyric acid. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yields and purity.
Análisis De Reacciones Químicas
Boc-D-dab(dde)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Dde protecting groups can be removed under specific conditions.
Substitution Reactions: The compound can undergo substitution reactions where the amino groups react with other reagents to form new compounds.
Coupling Reactions: It is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Aplicaciones Científicas De Investigación
Boc-D-dab(dde)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Mecanismo De Acción
The mechanism of action of Boc-D-dab(dde)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Dde groups protect the amino groups from unwanted reactions during the synthesis process. Once the desired peptide is synthesized, these protecting groups are removed to yield the final product . The molecular targets and pathways involved depend on the specific peptide being synthesized and its intended application.
Comparación Con Compuestos Similares
Boc-D-dab(dde)-OH can be compared with other protected amino acids such as:
Fmoc-D-dab: Uses fluorenylmethyloxycarbonyl (Fmoc) as a protecting group instead of Boc.
Boc-D-dap: Similar to this compound but with different protecting groups.
Fmoc-D-dap: Uses Fmoc as a protecting group and is similar to this compound in terms of its applications.
The uniqueness of this compound lies in its specific combination of Boc and Dde protecting groups, which provide distinct advantages in certain synthetic routes and applications .
Propiedades
IUPAC Name |
(2R)-4-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O6/c1-11(15-13(22)9-19(5,6)10-14(15)23)20-8-7-12(16(24)25)21-17(26)27-18(2,3)4/h12,22H,7-10H2,1-6H3,(H,21,26)(H,24,25)/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFOGFBBBAQNFL-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=NCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
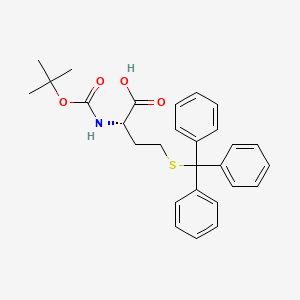
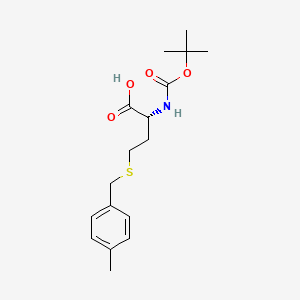

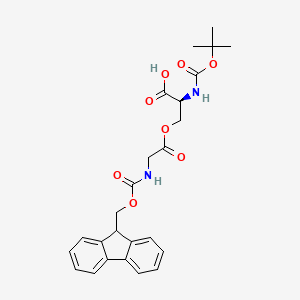
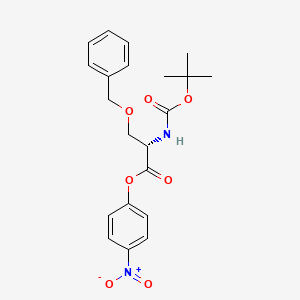
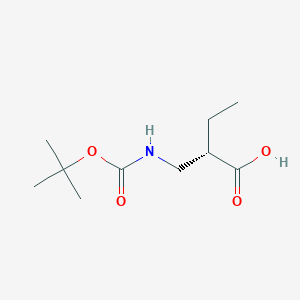
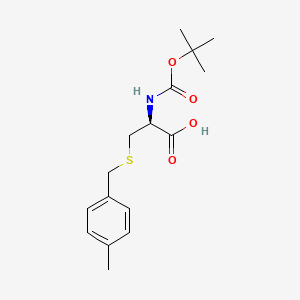
![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]propanoic acid](/img/structure/B613639.png)
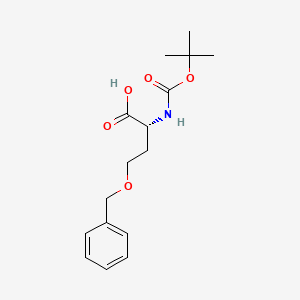
![(2S)-3-(4-acetyloxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B613644.png)
![N-cyclohexylcyclohexanamine;(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B613645.png)
![D-Tyrosine,N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B613646.png)
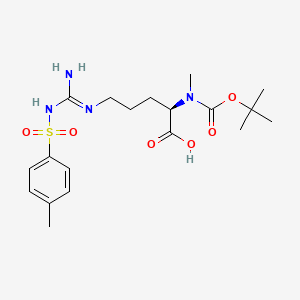
![N-cyclohexylcyclohexanamine;(2S)-2-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-methylpentanoic acid](/img/structure/B613649.png)
